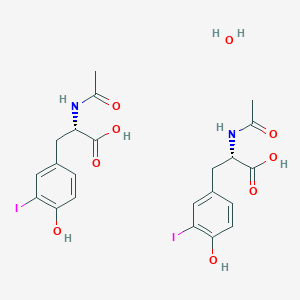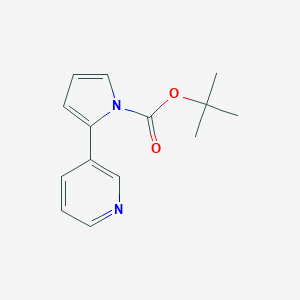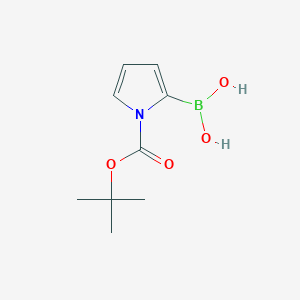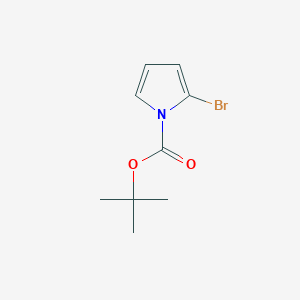
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
概要
説明
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a compound extensively studied in various chemical and pharmacological research areas due to its unique structure and properties.
Synthesis Analysis
The synthesis of MPTP and related compounds often involves reactions with different aldehydes, anilines, and ethylacetoacetate, as well as the use of catalysts like the l-proline–Fe(III) complex (Sambyal et al., 2011). Palladium-catalyzed cyclization-Heck reaction of allenamides has also been used for the synthesis of related tetrahydropyridine derivatives (Yan et al., 2017).
Molecular Structure Analysis
The molecular structure of MPTP derivatives has been extensively studied. X-ray diffraction methods have revealed that compounds like MPTP often exhibit a boat or sofa conformation in their dihydropyridine rings, with various orientations of phenyl rings influencing the overall molecular structure (Iwasaki et al., 1987).
Chemical Reactions and Properties
MPTP undergoes various chemical reactions, including oxidative imination reactions in the presence of potassium permanganate (Soldatenkov et al., 2001). It also exhibits reactions involving oxidation to form derivatives like 3-hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (Soldatenkov et al., 2003).
Physical Properties Analysis
The physical properties of MPTP and its derivatives, like crystal and molecular structures, have been detailed through studies involving X-ray diffraction and other spectroscopic methods. These studies reveal insights into the conformational aspects and intermolecular interactions within the crystal structures of these compounds (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
MPTP and its analogs display a range of chemical properties, particularly in their interactions with biological systems. For instance, the relationship between the electronic structure and biological activity of MPTP derivatives has been explored, focusing on parameters like electron density and conformation (Kiselev et al., 1990). These properties are crucial for understanding the compound's pharmacological potential and interactions with biological targets.
科学的研究の応用
Investigating Nigrostriatal System Abnormalities : MPTP serves as a useful model for examining abnormalities in the nigrostriatal system, which is significantly affected in Parkinson's disease. It aids in investigating repair processes and developing therapeutic approaches to prevent or ameliorate Parkinsonian syndrome (Kitt et al., 1986).
Chemically Induced Parkinson's Disease Research : It is used in research for studying the metabolic activation of dopamine, particularly in models of chemically induced Parkinson's disease (Chacón et al., 1987).
Studying Neural Mechanisms of Parkinson's Disease : MPTP provides a model for understanding the neural mechanisms underlying Parkinson's disease, specifically through its impact on monkeys (Mitchell et al., 1989).
Oxidative Conversions Research : Derivatives of MPTP, such as 3-Hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, are studied for their oxidative conversions, including lactamization, aromatization, and oxodihydroxylation (Soldatenkov et al., 2003).
Behavioral Model of Idiopathic Parkinson's Disease : Treatment with MPTP in primates produces a comprehensive behavioral model of idiopathic Parkinson's disease, marked by significant depletions of dopamine (Elsworth et al., 1989).
Effects on GABAergic Inhibition in Neurodegeneration : MPTP-induced dopaminergic denervation can intensify GABAergic inhibition in the mouse neostriatum, providing insights into neurodegenerative processes (Schlösser et al., 1996).
Sequestration within Neurons : Low doses of MPTP cause an accumulation of its metabolites within monoaminergic somata, correlating with the amount of vesicular monoamine transport (Speciale et al., 1998).
Induction of Parkinsonian Syndrome in Primates : MPTP can induce a parkinsonian syndrome in primates, producing a clinical syndrome indistinguishable from human Parkinson's disease (Waters et al., 1987).
Inhibition of Dihydropteridine Reductase : Hydroxylated derivatives of MPTP are potent inhibitors of dihydropteridine reductase, a key enzyme in neurotransmitter metabolism (Gessner et al., 1985).
Oxidation by Serotonin and Histamine Neurons : Serotonin and histamine neurons can oxidize MPTP, potentially producing toxic metabolites in vivo (Vincent, 1989).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-methyl-4-phenyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRACCBDVIHHLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040933 | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals; [HSDB] | |
| Record name | MPTP | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2200 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
85 to 90 °C @ 0.8 mm Hg | |
| Record name | 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00945 [mmHg] | |
| Record name | MPTP | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2200 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
Color/Form |
Crystals from heptane | |
CAS RN |
28289-54-5 | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28289-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028289545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28289-54-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-tetrahydro-1-methyl-4-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MPTP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P21XSP91P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
40-42 °C | |
| Record name | 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


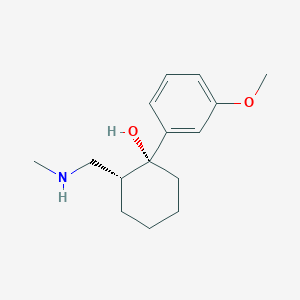



![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)
